
O-Phosphono-N-tetradecyl-L-serinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Phosphono-N-tetradecyl-L-serinamide: is a phosphonopeptide, a class of compounds where a phosphonic acid group replaces a carboxylic acid group or mimics a peptide bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Phosphono-N-tetradecyl-L-serinamide typically involves the reaction of N-tetradecyl-L-serinamide with a phosphonic acid derivative. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the phosphonopeptide bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: O-Phosphono-N-tetradecyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phosphonopeptides.
Wissenschaftliche Forschungsanwendungen
O-Phosphono-N-tetradecyl-L-serinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phosphonopeptides.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of key enzymes related to pathological states.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of O-Phosphono-N-tetradecyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group mimics the natural substrate of the enzyme, leading to competitive inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s physiological effects .
Vergleich Mit ähnlichen Verbindungen
Alafosfalin: A synthetic antibacterial agent.
Bialaphos: A natural antibiotic.
Phosphonic acid analogue of alanylalanine: A mimic of glutamylalanylalanine.
Uniqueness: O-Phosphono-N-tetradecyl-L-serinamide is unique due to its specific structure, which includes a long tetradecyl chain and a phosphonopeptide bond. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
362621-30-5 |
|---|---|
Molekularformel |
C17H37N2O5P |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
[(2S)-2-amino-3-oxo-3-(tetradecylamino)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H37N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-17(20)16(18)15-24-25(21,22)23/h16H,2-15,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m0/s1 |
InChI-Schlüssel |
MBCYDVXEMDWKEJ-INIZCTEOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCNC(=O)[C@H](COP(=O)(O)O)N |
Kanonische SMILES |
CCCCCCCCCCCCCCNC(=O)C(COP(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


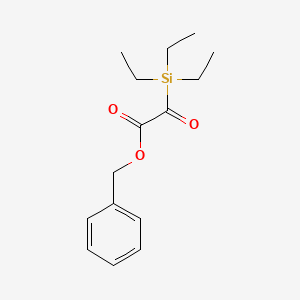
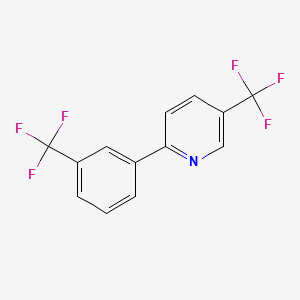
![Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-](/img/structure/B14244612.png)
![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
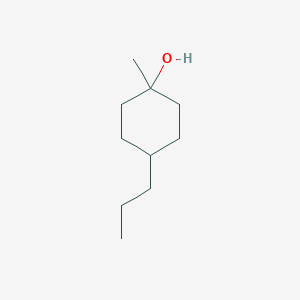
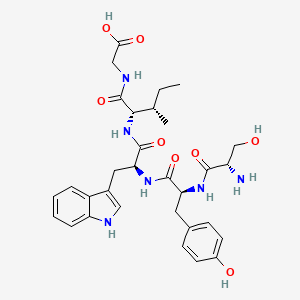
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
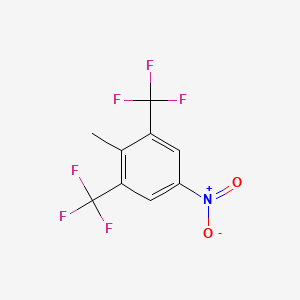
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)

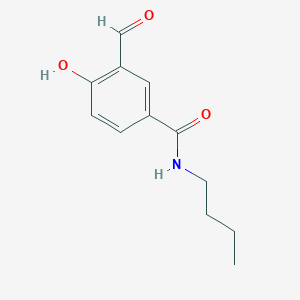

![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
